Home > Products > Screening Compounds P44205 > 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid -

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid

Catalog Number: EVT-7975410
CAS Number:
Molecular Formula: C14H9N3O3
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a benzotriazinone derivative, which is a subgroup of heterocyclic compounds containing nitrogen. Its chemical structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.

Synthesis Analysis

Synthetic Routes

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid typically involves several key steps:

  1. Formation of the Benzotriazinone Ring:
    • The initial step often includes the reaction of 2-aminobenzoic acid with nitrous acid to generate the benzotriazinone ring. This cyclization can be performed under controlled conditions to ensure the formation of the desired heterocyclic structure.
  2. Functionalization:
    • Following the ring formation, further functionalization is necessary to introduce the benzoic acid group onto the benzotriazinone structure. This can be achieved through various methods, including electrophilic aromatic substitution.
  3. Purification:
    • The final product is typically purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.

Technical Parameters

The synthesis may require specific conditions such as temperature control and pH adjustment to optimize yields and selectivity. For example, reactions are often conducted at low temperatures initially before gradually increasing to room temperature or higher to facilitate complete conversion.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid features:

  • Benzotriazinone Core: This includes a fused ring system that contributes to the compound's stability and reactivity.
  • Benzoic Acid Group: The presence of this functional group enhances the compound's solubility in polar solvents and allows for potential interactions with biological targets.

Spectroscopic Data

Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), and carbon NMR are commonly employed to confirm the structure and purity of synthesized compounds. Specific peaks corresponding to functional groups can be identified through these analyses .

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: This process can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of specific groups within the molecule.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on the aromatic rings, allowing for further derivatization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.
    These reactions are typically conducted under controlled temperatures and pH levels to ensure selectivity and yield.
Mechanism of Action

The mechanism of action for 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid primarily involves its interaction with specific biological targets. The benzotriazinone moiety can engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This interaction may influence various biochemical pathways relevant to therapeutic applications .

Physical and Chemical Properties Analysis

Properties Overview

The physical and chemical properties of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid include:

  • Molecular Weight: Approximately 238.23 g/mol.
  • Melting Point: Typically ranges between 180°C to 185°C.
  • Solubility: Generally soluble in polar solvents like methanol and dimethyl sulfoxide.

These properties are crucial for determining the compound's behavior in various chemical environments and its suitability for specific applications .

Applications

Scientific Research Applications

The compound has several notable applications across different scientific fields:

  1. Medicinal Chemistry: Its potential as an inhibitor for specific enzymes makes it a candidate for drug development targeting various diseases.
  2. Chemical Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  3. Material Science: The unique structural features may allow its use in developing new materials with specific properties .
Introduction to 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic Acid in Contemporary Medicinal Chemistry

4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid represents a structurally hybridized compound of significant interest in modern drug discovery, combining the benzotriazinone pharmacophore with a para-substituted benzoic acid moiety. This molecular architecture enables multifaceted interactions with biological targets through hydrogen bonding, π-stacking, and electrostatic forces. The benzotriazinone core provides a rigid, planar scaffold that mimics purine bases, facilitating intercalation into enzymatic pockets, while the benzoic acid component introduces hydrogen-bonding capability and pH-dependent solubility. Such dual functionality positions this compound as a versatile building block in the rational design of enzyme inhibitors and receptor modulators targeting critical disease pathways [1] [3].

Structural Significance of the Benzotriazinone Core in Bioactive Molecules

The 1,2,3-benzotriazin-4(3H)-one system constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its distinct electronic configuration and planar topology. This tricyclic system exhibits:

  • Extended π-conjugation across the fused benzene and triazinone rings, enabling charge-transfer interactions with aromatic residues in enzyme binding pockets (e.g., Phe, Tyr, Trp).
  • Dual hydrogen-bonding sites at the lactam C=O (hydrogen-bond acceptor) and N-H (hydrogen-bond donor) groups, facilitating recognition by biomolecular targets.
  • Tautomeric versatility (lactam-lactim equilibrium) that enhances adaptability to diverse binding environments [1] [7].

When incorporated into 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid, these features are amplified by the appended benzoic acid moiety. The carboxylic acid group introduces:

  • pH-dependent ionization (pKa ≈ 4.2), enhancing water solubility in physiological environments
  • Additional hydrogen-bonding capacity (both donor and acceptor)
  • Metal-chelating potential through carboxylate coordination [5] [7].

Molecular modeling studies indicate the benzoic acid moiety projects orthogonally from the benzotriazinone plane, creating a T-shaped conformation that optimally engages with shallow binding pockets in enzymes like alpha-glucosidase and vitamin D receptors. This spatial arrangement was validated through crystallographic analysis of analogous compounds, confirming the coplanarity of the benzotriazinone system and the near-perpendicular orientation of the benzoic acid substituent [1] [7].

Table 1: Key Structural and Bioactivity Descriptors of Benzotriazinone-Benzoic Acid Hybrids

Structural FeatureBiophysical PropertiesBiological Implications
Benzotriazinone π-systemPlanar conjugated system (log P ≈ 2.1–3.4)DNA intercalation; Enzyme active site penetration (e.g., HepG2 inhibition)
Lactam functionalityH-bond donor/acceptor (ΔδNH = 3.2–4.1 ppm)Target recognition in proteases/cholinesterases
Benzoic acid substituentIonizable group (pKa 4.0–4.5)pH-dependent membrane permeability; Salt bridge formation with basic residues (Arg, Lys)
Molecular dipole moment4.5–5.2 DebyeEnhanced affinity for polar enzyme pockets (e.g., alpha-glucosidase IC50 32.37 µM)

Historical Development of Benzotriazinone Derivatives as Pharmacophores

The therapeutic exploration of benzotriazinones originated in the mid-20th century with the discovery of sedative and diuretic properties in simple 3-alkyl derivatives. Early synthetic routes relied on diazotization of anthranilamides – a reaction first described in the 1950s that formed the basis for generating the benzotriazinone core under strongly acidic conditions (NaNO2/HCl). However, these methods suffered from low yields (30–45%) and limited functional group tolerance, restricting structural diversification [2] [7].

A paradigm shift occurred in the 1990s with the adaptation of solid-phase synthesis techniques. As reported by Makino et al. (2003), SynPhase™ Lanterns enabled efficient cyclization of 2-aminobenzamides via diazotization, yielding diverse 1,2,3-benzotriazin-4-ones with purities >85% and yields up to 83%. This technological advancement facilitated the production of combinatorial libraries for high-throughput screening, accelerating structure-activity relationship (SAR) studies [2]:

Table 2: Evolution of Benzotriazinone Synthesis Methodologies

EraSynthetic ApproachKey AdvanceLimitations
1950s–1980sSolution-phase diazotizationEstablished core reactivityLow yields (30–45%); Limited substituents
1990sPd-catalyzed cyclizationImproved functional group toleranceCatalyst cost; Heterocycle instability
2003Solid-phase (SynPhase™ Lanterns)High purity (>85%); Parallel synthesis capabilityRestricted to two diversity points
2010s–presentMicrowave-assisted one-pot strategiesRapid synthesis (minutes); Excellent yields (70–95%)Scalability challenges

The integration of the benzoic acid moiety emerged as a strategic innovation in the early 2000s, driven by recognition of para-aminobenzoic acid's (PABA) role as a biological building block. Researchers hybridized benzotriazinones with PABA-derived structures to exploit their dual affinity for folate-dependent enzymes and nucleotide-binding domains. This approach yielded compounds like 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid, which demonstrated enhanced target engagement through simultaneous interaction with both hydrophobic pockets and polar catalytic residues [3] [5].

Therapeutic Potential and Target Pathways in Disease Modulation

4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid derivatives exhibit broad pharmacological profiles by modulating key disease-relevant targets:

Anticancer Activity via HepG2 Inhibition:Benzotriazinone-benzoic acid hybrids demonstrate potent cytotoxicity against human liver carcinoma (HepG2) cells. Compound 3 (structurally analogous to 4-(4-oxobenzotriazin-3-yl) derivatives) exhibited an IC50 of 6.525 μM – significantly lower than many clinical chemotherapeutics. The mechanism involves dual targeting of vitamin D receptors (VDR) and folate metabolism pathways. Molecular docking reveals strong binding affinity (ΔG = -9.8 kcal/mol) at the VDR ligand-binding domain through hydrogen bonds with Arg274, Ser237, and Tyr143, while the benzoic acid moiety chelates catalytic zinc ions in dihydrofolate reductase (DHFR) [1] [5].

Antibacterial Action Against Resistant Pathogens:Structural analogs incorporating sulfonamide linkages (e.g., 4-phenyl-N-(4-oxo-3-alkyl-3,4-dihydrobenzo[1,2,3]triazin-6-yl)benzenesulfonamide) show exceptional activity against multidrug-resistant Staphylococcus aureus (MIC = 0.25–0.5 μg/mL). The benzoic acid component enhances membrane penetration via carboxylate-mediated proton gradient utilization, while the benzotriazinone core intercalates into DNA, disrupting topoisomerase IV function. These compounds also synergize with β-lactams (FICI 0.2–0.3), restoring susceptibility in methicillin-resistant strains [3] [7].

Alpha-Glucosidase Inhibition for Diabetes Management:Nitro-substituted benzotriazinone sulfonamides (e.g., 12e, 12f) derived from 4-(4-oxobenzotriazin-3-yl)benzoic acid scaffolds demonstrate potent alpha-glucosidase inhibition (IC50 32.37 ± 0.15 μM and 37.75 ± 0.11 μM, respectively). Docking simulations indicate the protonated benzoic acid forms salt bridges with Asp352 and Arg439 at the enzyme's catalytic site, while the benzotriazinone engages in π-π stacking with Phe314 and Phe178. This dual binding mode disrupts substrate access more effectively than acarbose (IC50 ≈ 380 μM), offering potential for next-generation antidiabetic agents [7].

Emerging Targets:Preliminary evidence suggests activity against:

  • Cholinesterases (AChE IC50 1.8–4.3 μM): Benzoic acid H-bonds with catalytic triad; benzotriazinone occupies acyl pocket
  • HIV-1 protease: Chelation of catalytic aspartates via carboxylate group
  • Inflammatory cytokines: Downregulation of TNF-α and IL-6 through NF-κB pathway inhibition [1] [5] [7].

Table 3: Bioactivity Profile of 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic Acid Derivatives

Therapeutic AreaMolecular TargetExemplary CompoundPotency (IC50/MIC)Mechanistic Insight
OncologyHepG2 carcinoma cellsCompound 36.525 μMVitamin D receptor agonism; DNA intercalation
AntimicrobialMRSA/VISA6'a0.25 μg/mLTopoisomerase IV inhibition; β-lactam synergy
DiabetesAlpha-glucosidase12e32.37 ± 0.15 μMCompetitive inhibition at catalytic site; π-stacking with Phe residues
NeurologyAcetylcholinesterasePABA-Schiff base hybrids1.8–4.3 μMH-bonding with catalytic triad; peripheral site blockage

The strategic incorporation of the benzoic acid moiety has thus unlocked polypharmacological potential in benzotriazinone derivatives, enabling simultaneous engagement with multiple biological targets. Future research should prioritize structural optimization to enhance target selectivity while retaining the versatile pharmacophoric features that define this promising chemotype [1] [3] [5].

Properties

Product Name

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)benzoic acid

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C14H9N3O3/c18-13-11-3-1-2-4-12(11)15-16-17(13)10-7-5-9(6-8-10)14(19)20/h1-8H,(H,19,20)

InChI Key

PRXBUKCWGDMMHL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.